

Head-to-Head Comparison: FCE 28654 and Pactimibe in ACAT Inhibition

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Compound of Interest

Compound Name: FCE 28654

Cat. No.: B10799444

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This guide provides a detailed, objective comparison of two Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors, **FCE 28654** and pactimibe. The information is compiled from publicly available preclinical data to assist researchers in understanding the biochemical and cellular activities of these compounds.

Executive Summary

Both **FCE 28654** and pactimibe are inhibitors of ACAT, an enzyme crucial for cellular cholesterol esterification. Pactimibe has been characterized as a dual inhibitor of both ACAT1 and ACAT2 isoforms. In contrast, the specific isoform selectivity of **FCE 28654** is not as clearly defined in the available literature. While both compounds show potential in modulating cholesterol metabolism, a direct head-to-head study under identical experimental conditions is not publicly available, making a definitive comparative assessment challenging. This guide summarizes the existing data to facilitate an informed understanding of their respective profiles.

Chemical Properties

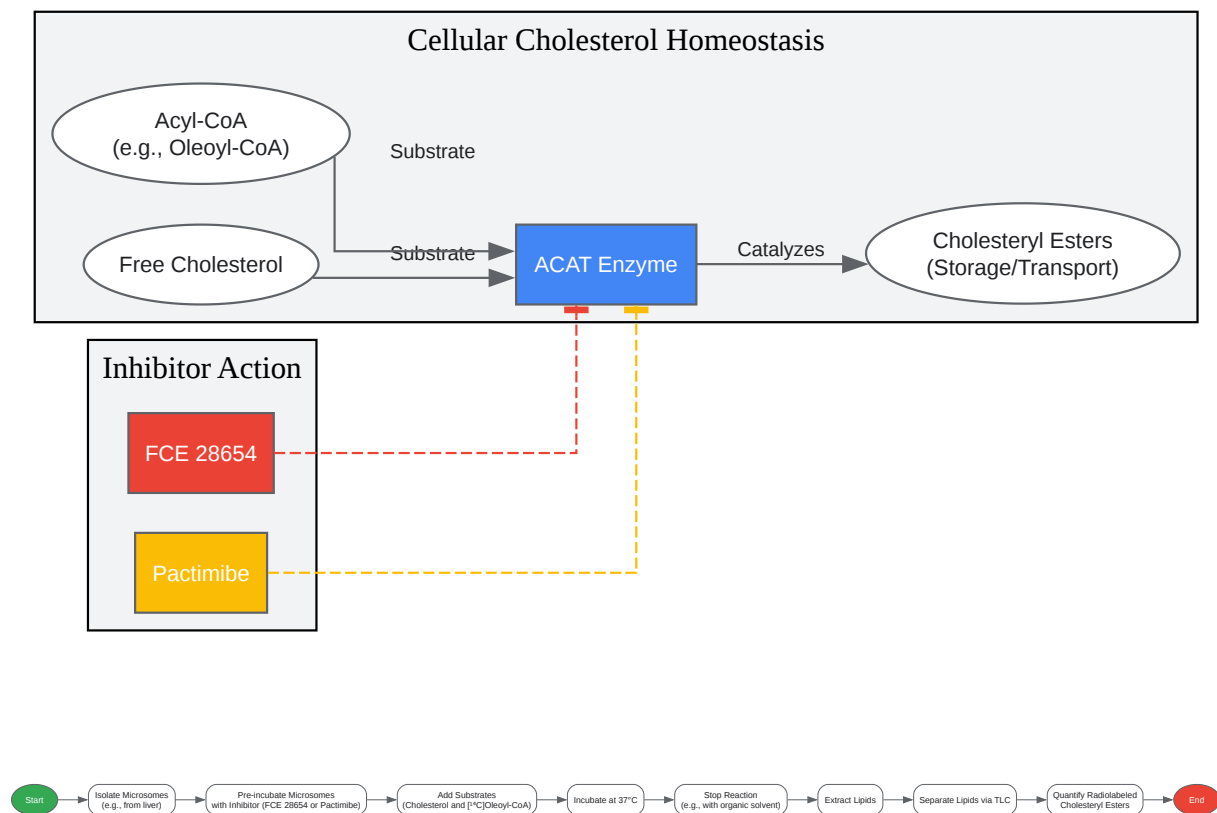
A fundamental aspect of any pharmacological agent is its chemical identity. The following table outlines the basic chemical properties of **FCE 28654** and pactimibe.

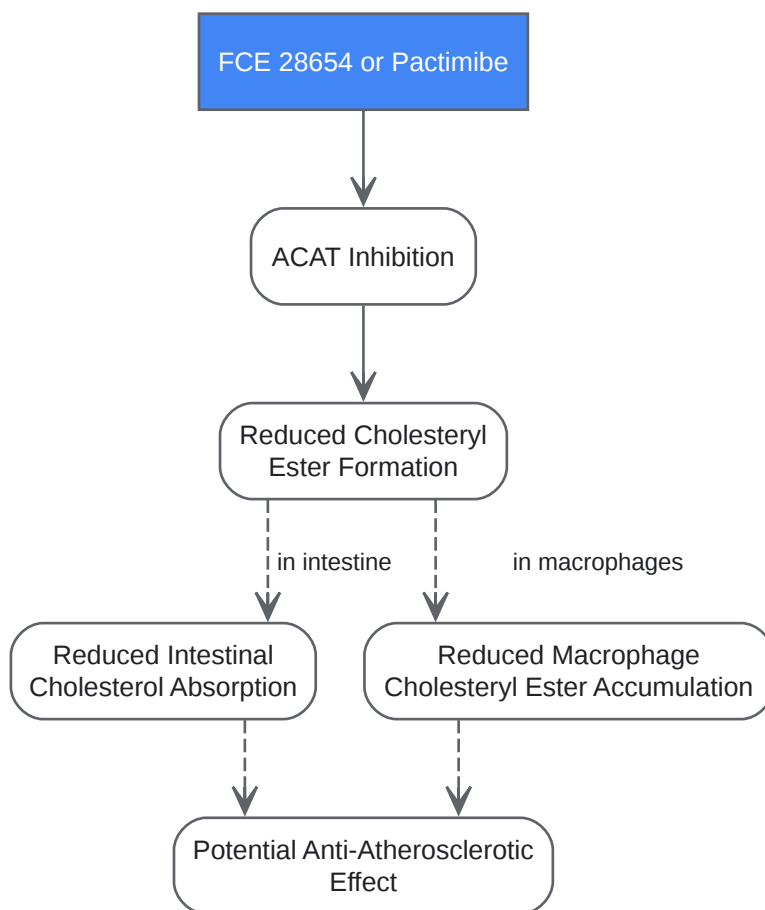
Feature	FCE 28654	Pactimibe
Molecular Formula	C ₂₅ H ₃₅ N ₂ O ₇ P[1]	C ₂₅ H ₄₀ N ₂ O ₃ [2][3][4]
Chemical Structure	Not available in search results	

Mechanism of Action: ACAT Inhibition

Both **FCE 28654** and pactimibe function by inhibiting the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is responsible for the esterification of free cholesterol into cholesteryl esters, a crucial step in the absorption of dietary cholesterol in the intestines and the storage of cholesterol in various cells, including macrophages in atherosclerotic plaques. By inhibiting ACAT, these compounds aim to reduce cholesterol absorption and prevent the accumulation of cholesteryl esters within the arterial wall.

Pactimibe is characterized as a dual inhibitor of both ACAT1 and ACAT2 isoforms.[4][5][6] ACAT1 is ubiquitously expressed, whereas ACAT2 is found primarily in the intestine and liver. The dual inhibition is thought to contribute to its lipid-lowering and anti-atherosclerotic effects.
[5]





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